molecular formula C20H26N6 B12239112 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B12239112
M. Wt: 350.5 g/mol
InChI Key: DQICTMJPQGCBOQ-UHFFFAOYSA-N
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Description

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine is a complex organic compound with a unique structure that combines a cyclopropyl group, a cyclopenta[d]pyrimidine ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the cyclopenta[d]pyrimidine ring, followed by the introduction of the piperazine moiety and the cyclopropyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C20H26N6/c1-13-12-14(2)22-20(21-13)26-10-8-25(9-11-26)19-16-4-3-5-17(16)23-18(24-19)15-6-7-15/h12,15H,3-11H2,1-2H3

InChI Key

DQICTMJPQGCBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5)C

Origin of Product

United States

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